(E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile
CAS No.: 331851-98-0
Cat. No.: VC21437322
Molecular Formula: C18H15N3O5
Molecular Weight: 353.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331851-98-0 |
|---|---|
| Molecular Formula | C18H15N3O5 |
| Molecular Weight | 353.3g/mol |
| IUPAC Name | (E)-2-(morpholine-4-carbonyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C18H15N3O5/c19-12-14(18(22)20-7-9-25-10-8-20)11-16-5-6-17(26-16)13-1-3-15(4-2-13)21(23)24/h1-6,11H,7-10H2/b14-11+ |
| Standard InChI Key | CKYVOCSXTIFWCU-SDNWHVSQSA-N |
| Isomeric SMILES | C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
| SMILES | C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
| Canonical SMILES | C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Introduction
(E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile is a complex organic compound with a molecular formula of C18H15N3O5 and a molecular weight of 353.33 g/mol . This compound is characterized by its specific structural components, including a morpholine ring, a nitrophenyl group attached to a furan ring, and an acrylonitrile moiety. The compound's CAS number is 331851-98-0, and it is also known by the synonym 4-Morpholinepropanenitrile, α-[[5-(4-nitrophenyl)-2-furanyl]methylene]-β-oxo- .
Synthesis and Preparation
The synthesis of (E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile typically involves multi-step organic reactions. Although specific synthesis protocols are not detailed in the available literature, it likely involves the condensation of appropriate precursors, such as morpholine derivatives and nitrophenyl-substituted furans, followed by the introduction of the acrylonitrile functionality.
Applications and Research Findings
While specific applications of (E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile are not widely documented, compounds with similar structures are often explored in pharmaceutical and materials science research due to their potential biological activity and unique optical properties.
Suppliers and Availability
This compound is available from several suppliers globally, including companies in Finland, the Netherlands, Ukraine, and Canada . The availability of such specialized compounds highlights the growing demand for complex organic molecules in research and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume